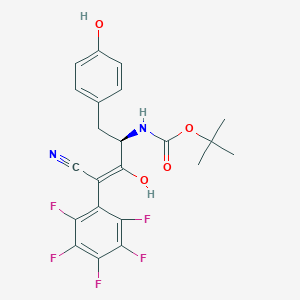![molecular formula C17H19BrN2O5S B1226108 methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1226108.png)
methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylidene-1-imidazolidinyl]acetic acid methyl ester is an alpha-amino acid ester.
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibitors
Compounds structurally related to the specified chemical have been studied for their potential as aldose reductase inhibitors, which are significant in the treatment of diabetic complications. For instance, iminothiazolidin-4-one acetate derivatives have been synthesized and evaluated for their inhibitory activity against aldehyde reductase and aldose reductase. Such compounds could potentially serve as novel drugs for diabetic complications by preventing or slowing the progression of diabetic neuropathy, retinopathy, and cataracts, which are linked to the pathological effects of aldose reductase in high glucose conditions (Sher Ali et al., 2012).
Photodynamic Therapy for Cancer
Another application is in the domain of photodynamic therapy (PDT) for cancer treatment. Compounds with structures bearing resemblance to the specified molecule have been designed and synthesized for their potential use as photosensitizers in PDT. For example, new zinc phthalocyanine derivatives substituted with bromo, methoxy, and other functional groups have been explored for their high singlet oxygen quantum yield, which is crucial for the efficacy of photodynamic therapy in cancer treatment (M. Pişkin et al., 2020).
Antimicrobial Compounds
Similar chemical structures have also been investigated for their antimicrobial properties. The synthesis and evaluation of novel compounds with potential antibacterial activity are ongoing areas of research. For instance, the synthesis of novel thiazolidin-4-ones and related compounds based on certain core structures has shown promise for developing new antibacterial agents (N. Desai et al., 2001).
Antifungal Agents
Research into the development of antifungal agents also sees the utilization of compounds with similar structures. The exploration of new chemical entities for the treatment of fungal infections is a critical area, given the rising resistance to existing antifungal drugs. The synthesis of compounds and their subsequent evaluation for antifungal activity forms a significant part of this research endeavor (B. Lingappa et al., 2010).
Eigenschaften
Molekularformel |
C17H19BrN2O5S |
|---|---|
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C17H19BrN2O5S/c1-5-25-14-8-11(18)10(7-13(14)23-3)6-12-16(22)19(2)17(26)20(12)9-15(21)24-4/h6-8H,5,9H2,1-4H3/b12-6+ |
InChI-Schlüssel |
SGHIPAGJNXLRIJ-WUXMJOGZSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C(=C1)Br)/C=C/2\C(=O)N(C(=S)N2CC(=O)OC)C)OC |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)Br)C=C2C(=O)N(C(=S)N2CC(=O)OC)C)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



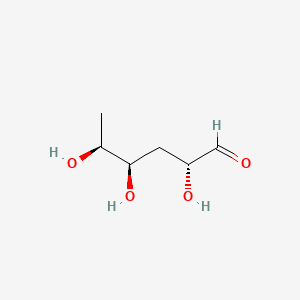
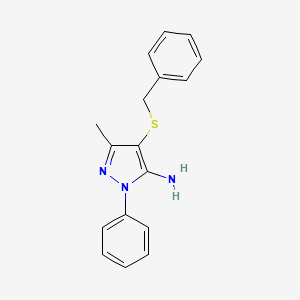
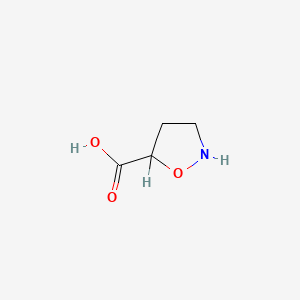
![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1226029.png)
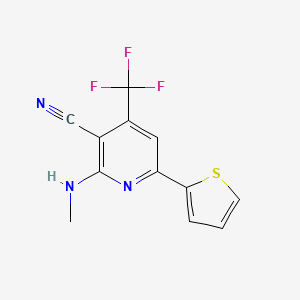
![3-[3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl]-4-pyrido[2,3-d]pyrimidinone](/img/structure/B1226032.png)
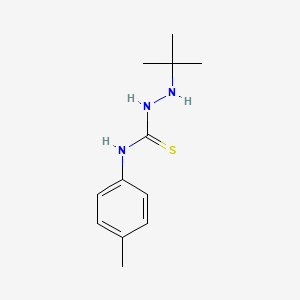
![1-(3,5-Dimethylphenyl)-3-[5-(dimethylsulfamoyl)-2-methylphenyl]urea](/img/structure/B1226036.png)
![2-[5-[(3-Chlorophenyl)thio]-2-thiophenyl]pyridine](/img/structure/B1226037.png)
![7-bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B1226038.png)
![1-Azepanyl-[2-(phenylmethyl)-1-benzimidazolyl]methanone](/img/structure/B1226039.png)
![1-[3-[4-(2-Chloro-5-methoxyphenyl)-1-piperazinyl]propyl]-3-(4-methylphenyl)urea](/img/structure/B1226041.png)
